

Application of Capillary Electrophoresis for the Analysis of Cetirizine Hydrochloride

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Compound of Interest

Compound Name: Cetirizine Hydrochloride

Cat. No.: B192750

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Abstract

This application note details the use of Capillary Electrophoresis (CE) for the quantitative analysis of **cetirizine hydrochloride** in pharmaceutical dosage forms. The methods presented are robust, efficient, and offer significant advantages over traditional chromatographic techniques, including reduced solvent consumption, faster analysis times, and high separation efficiency.^[1] This document provides comprehensive experimental protocols for Capillary Zone Electrophoresis (CZE) and methodologies for method validation, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction

Cetirizine hydrochloride, a second-generation histamine H1 antagonist, is widely used for the relief of symptoms associated with allergic rhinitis and chronic urticaria.^[1] Accurate and reliable analytical methods are crucial for the quality control of cetirizine in pharmaceutical formulations. Capillary electrophoresis has emerged as a powerful technique for pharmaceutical analysis due to its high separation efficiency, minimal sample and reagent requirements, and speed.^[1] This note describes validated CE methods for the determination of **cetirizine hydrochloride** in tablets and capsules.

Experimental Protocols

Method 1: Capillary Zone Electrophoresis for Cetirizine in Tablets and Capsules

This protocol is adapted from a validated method for the determination of cetirizine dihydrochloride in pharmaceutical dosage forms.[1][2]

3.1.1. Instrumentation and Consumables

- Capillary Electrophoresis System with UV detection
- Uncoated Fused-Silica Capillary: 40 cm total length (effective length may vary) x 50 μm internal diameter[1][2]
- Data Acquisition and Analysis Software

3.1.2. Reagents and Solutions

- Background Electrolyte (BGE): 20 mmol L⁻¹ sodium tetraborate buffer, pH 9.3.[1][2] To prepare, dissolve the appropriate amount of sodium tetraborate decahydrate in deionized water and adjust the pH with a suitable acid or base if necessary.
- Sample Diluent: The Background Electrolyte (BGE) solution.
- Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), Deionized Water.
- Standard Solution: Prepare a stock solution of USP **Cetirizine Hydrochloride** Reference Standard in the BGE. From the stock solution, prepare working standards within the linear range (e.g., 2-150 $\mu\text{g/mL}$).
- Internal Standard (IS) Solution (Optional but Recommended): A 50 $\mu\text{g/mL}$ solution of Nimesulide (NI) in acetonitrile can be used as an internal standard.[1]

3.1.3. Sample Preparation

- Weigh and finely powder a representative number of tablets or the contents of capsules.
- Transfer a portion of the powder equivalent to 10 mg of **cetirizine hydrochloride** to a 50 mL volumetric flask.[1]
- Add approximately 40 mL of BGE, sonicate for 5 minutes to dissolve, and then dilute to the mark with BGE.[1]

- Filter the solution through a 0.45 µm membrane filter.[\[1\]](#)
- Dilute an aliquot of the filtered solution with BGE to a final concentration within the calibration range (e.g., 50 µg/mL).[\[1\]](#)
- If using an internal standard, add a constant amount of the IS solution to all standard and sample solutions.[\[1\]](#)

3.1.4. CE Method Parameters

Parameter	Value
Capillary	Uncoated Fused-Silica, 40 cm x 50 µm i.d. [1][2]
Background Electrolyte	20 mmol L ⁻¹ Sodium Tetraborate, pH 9.3 [1][2]
Applied Voltage	+20 kV [1][2]
Temperature	25 °C [1][2]
Injection	Hydrodynamic, 50 mBar for 5 seconds [1][2]
Detection	UV, 232 nm [1][2]
Migration Time (Cetirizine)	Approximately 3.5 minutes [1]
Total Run Time	< 5 minutes [1]

3.1.5. Capillary Conditioning

Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH for 30 minutes, followed by deionized water for 10 minutes, and then the BGE for 30 minutes.[\[3\]](#) Between runs, a short flush with 0.1 M NaOH and BGE is recommended to ensure reproducibility.[\[3\]](#)

Method 2: Simultaneous Determination of Cetirizine with Other Actives

This protocol is based on a method for the simultaneous analysis of cetirizine dihydrochloride, paracetamol, and phenylpropanolamine hydrochloride in tablets.[\[4\]](#)

3.2.1. Instrumentation and Consumables

- Capillary Electrophoresis System with UV detection
- Uncoated Fused-Silica Capillary: 76 cm total length (64.5 cm effective length) x 50 µm i.d.[4]

3.2.2. Reagents and Solutions

- Background Electrolyte (BGE): 10 mM sodium tetraborate, pH 9.0.[4]
- Internal Standard (IS): Ibuprofen.[4]

3.2.3. CE Method Parameters

Parameter	Value
Capillary	Uncoated Fused-Silica, 76 cm x 50 µm i.d.[4]
Background Electrolyte	10 mM Sodium Tetraborate, pH 9.0[4]
Applied Voltage	+20 kV[4]
Temperature	Not specified, typically ambient or 25 °C
Injection	Not specified, typically hydrodynamic
Detection	UV, 195 nm[4]
Total Run Time	< 10 minutes[4]

Quantitative Data Summary

The following tables summarize the validation parameters for the described capillary electrophoresis methods.

Table 1: Method Validation Data for Cetirizine Analysis in Pharmaceutical Formulations[1][2]

Parameter	Result
Linearity Range	2 - 150 µg/mL
Correlation Coefficient (r)	> 0.9999
Limit of Detection (LOD)	1.2 µg/mL
Limit of Quantification (LOQ)	3.8 µg/mL
Repeatability (RSD%)	< 2.0%
Intermediate Precision (RSD%)	0.1% (Tablets), 1.2% (Capsules)
Accuracy (Recovery %)	102.0 - 103.0% (Tablets), 98.0 - 101.0% (Capsules)

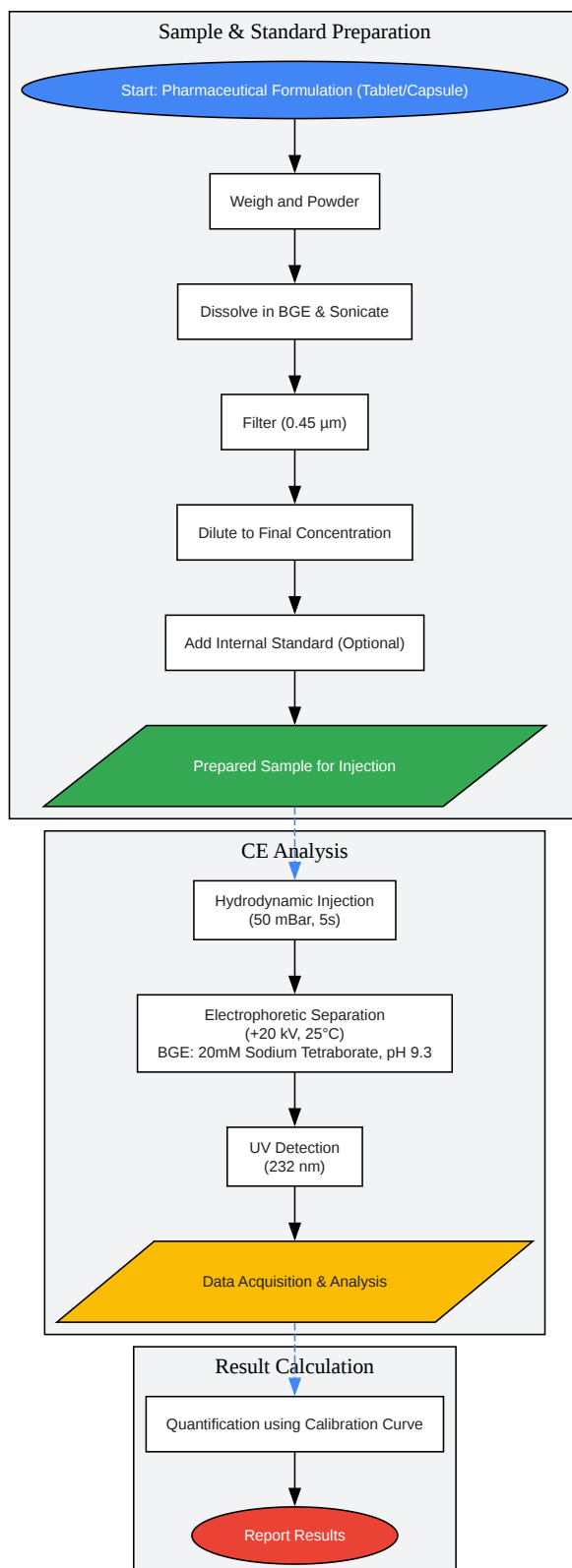
Table 2: Method Validation Data for Simultaneous Analysis of Cetirizine[4]

Parameter	Cetirizine Dihydrochloride
Linearity Range	2 - 50 µg/mL
Correlation Coefficient (r ²)	0.9982
Limit of Quantification (LOQ)	2.0 µg/mL
Accuracy (Recovery %)	≥ 98.60%
Precision (RSD%)	≤ 1.56%

Table 3: Comparison of CE Method for Cetirizine Analysis in Human Plasma[5]

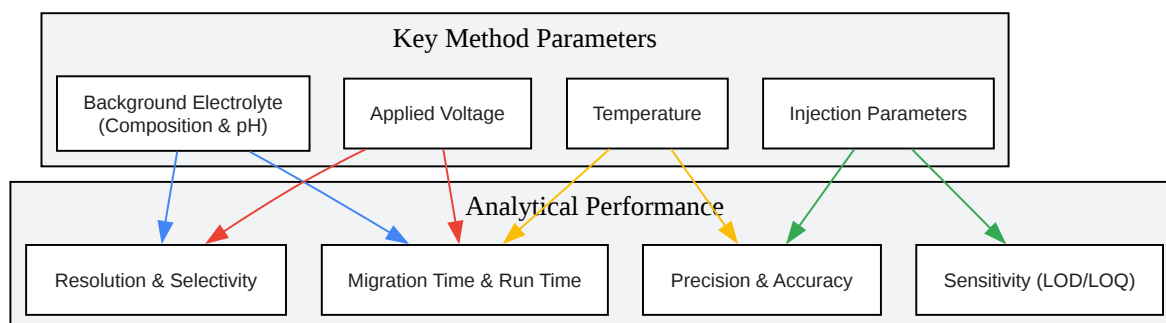
Parameter	Capillary Electrophoresis (CE)
Linearity Range	10 - 1000 ng/mL
Correlation Coefficient (r ²)	0.9993
Limit of Detection (LOD)	3 ng/mL

Diagrams



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Caption: Workflow for the analysis of **cetirizine hydrochloride** by Capillary Electrophoresis.



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Caption: Interrelationship of CE parameters and analytical performance for cetirizine analysis.

Conclusion

Capillary electrophoresis is a highly suitable technique for the routine quality control analysis of **cetirizine hydrochloride** in pharmaceutical products. The methods outlined in this application note are rapid, selective, and require minimal sample preparation and solvent usage, aligning with the principles of green analytical chemistry. The provided protocols and validation data demonstrate the reliability and robustness of CE for this application.

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